5-(azepan-1-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(AZEPAN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an azepane ring, a thiazolidine ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPAN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the formation of the thiazolidine and oxazole rings. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, possibly incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes .
Chemical Reactions Analysis
Types of Reactions
5-(AZEPAN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce a more saturated oxazole derivative .
Scientific Research Applications
5-(AZEPAN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(AZEPAN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(AZEPAN-1-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-YL: Similar in structure but with a pyrazole ring instead of an oxazole ring.
5-(AZEPAN-1-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE: Another similar compound with a carbaldehyde group.
Uniqueness
What sets 5-(AZEPAN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of an azepane ring, a thiazolidine ring, and an oxazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16N4O2S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(azepan-1-yl)-2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N4O2S2/c1-18-13(20)11(23-15(18)22)8-12-17-10(9-16)14(21-12)19-6-4-2-3-5-7-19/h8H,2-7H2,1H3/b11-8+ |
InChI Key |
ZNCPCSGPOSBQSK-DHZHZOJOSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=NC(=C(O2)N3CCCCCC3)C#N)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=NC(=C(O2)N3CCCCCC3)C#N)SC1=S |
Origin of Product |
United States |
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